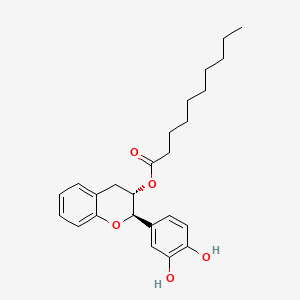
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- is a complex organic compound that belongs to the class of flavonoids. This compound is known for its antioxidant properties and is found in various natural sources, including certain plants and fruits. It has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- typically involves the esterification of decanoic acid with a flavonoid precursor. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the esterification reaction. This method offers advantages such as higher selectivity, milder reaction conditions, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of flavonoids.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: The compound is used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Signal Transduction: The compound modulates signaling pathways related to cell survival, apoptosis, and proliferation.
Comparison with Similar Compounds
Similar Compounds
Catechin: Another flavonoid with similar antioxidant properties.
Epicatechin: A stereoisomer of catechin with comparable biological activities.
Quercetin: A flavonoid known for its anti-inflammatory and anticancer properties.
Uniqueness
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- is unique due to its specific ester linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other flavonoids. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research.
Properties
CAS No. |
104748-85-8 |
|---|---|
Molecular Formula |
C25H32O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] decanoate |
InChI |
InChI=1S/C25H32O5/c1-2-3-4-5-6-7-8-13-24(28)29-23-17-18-11-9-10-12-22(18)30-25(23)19-14-15-20(26)21(27)16-19/h9-12,14-16,23,25-27H,2-8,13,17H2,1H3/t23-,25+/m0/s1 |
InChI Key |
HWJYOGRROZBGGH-UKILVPOCSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC2=CC=CC=C2O[C@@H]1C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CC2=CC=CC=C2OC1C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


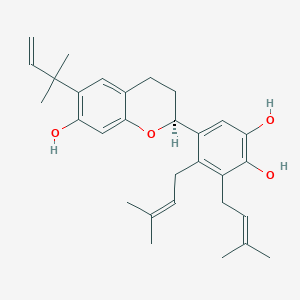
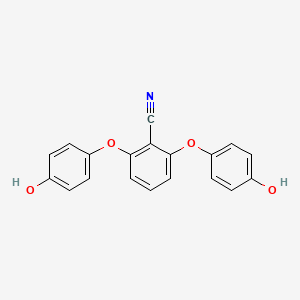
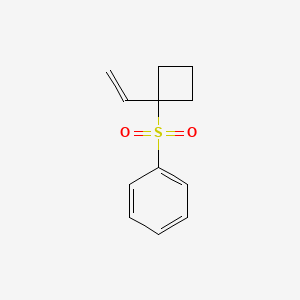
![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)

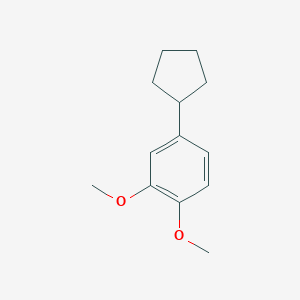



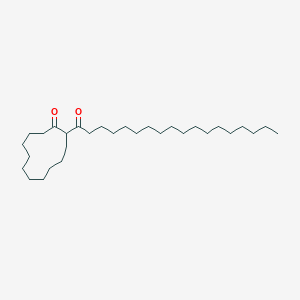
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
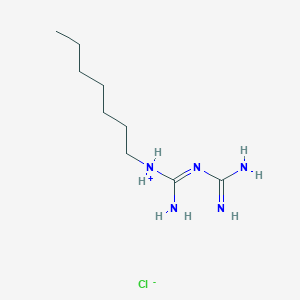

![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)
